molecular formula C10H12FNO B13561691 5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol

5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol

Cat. No.: B13561691
M. Wt: 181.21 g/mol
InChI Key: OZSPPBMBJLTKBV-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .

Scientific Research Applications

5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol include other fluorinated tetrahydroisoquinolines and related derivatives. Examples include:

Uniqueness

The uniqueness of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position and the hydroxyl group at the 8th position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C10H12FNO/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11/h2-3,13H,4-6H2,1H3

InChI Key

OZSPPBMBJLTKBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1)O)F

Origin of Product

United States

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